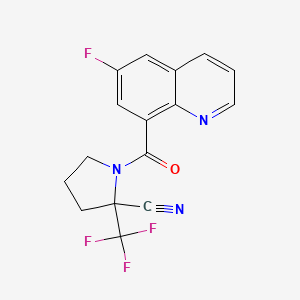

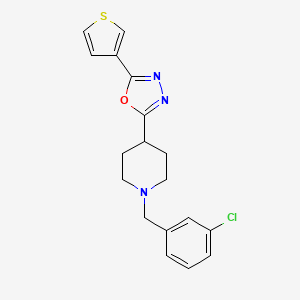

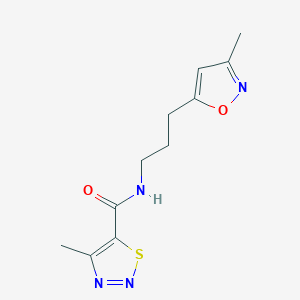

![molecular formula C16H15N5O B2362010 N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}pyridine-4-carboxamide CAS No. 2034371-98-5](/img/structure/B2362010.png)

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}pyridine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}pyridine-4-carboxamide” is a complex organic compound. It is related to the class of compounds known as pincer-type tricationic compounds . These compounds are characterized by a central pyridyl group with two pendant alkylated 4-pyridyl arms .

Molecular Structure Analysis

The molecular structure of these compounds is often characterized by strong N–H⋯O hydrogen bonds . The central N-methyl moiety is typically planar, and the two adjacent N-methylpyridine moieties are out of the plane . The molecular packing structure of the compound shows an aggregate in a 3-dimensional supramolecular synthon stabilized by intermolecular N–H⋯O and C–H⋯O contacts .Scientific Research Applications

Synthesis of Heterocyclic Compounds

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}pyridine-4-carboxamide serves as a precursor in the synthesis of various heterocyclic compounds. These compounds are synthesized through condensation reactions, exhibiting potential biological activities. For example, pyrazolo[3,4-b]pyridine derivatives have been synthesized and explored for their antibacterial activity against both Gram-negative and Gram-positive bacteria. Compounds with a carboxamide group at the 5-position showed moderate to good activity, highlighting their potential as antibacterial agents (Panda, Karmakar, & Jena, 2011).

Antileishmanial Activities

Research into the antileishmanial properties of pyrazolopyridine derivatives has identified several compounds with promising activities against Leishmania amazonensis. The structure-activity relationship analysis revealed that hydrophobicity and certain steric parameters significantly contribute to the biological activity. Specifically, derivatives with a 3'-diethylaminomethyl substitution demonstrated high activity, suggesting their potential as anti-Leishmania drugs (de Mello, Echevarria, Bernardino, Canto-Cavalheiro, & Leon, 2004).

Luminescence Properties and Binding Characteristics

The synthesis of a novel polyamino polycarboxylic pyridine derivative ligand, designed to sensitize the emission of lanthanides, has been explored. This ligand and its corresponding Eu(III) and Tb(III) complexes exhibit strong luminescence intensity and high thermal stability. The ligand's interaction with bovine serum albumin (BSA) suggests potential medicinal value, with the reaction being a static quenching procedure influenced by Van der Waals and hydrogen bond interactions (Tang, Tang, & Tang, 2011).

Magnetic Studies of Polytopic Ligands

The synthesis of heterocycle-based polytopic ligands has led to the formation of tetranuclear square grids and dicopper(II) complexes, which have been subjected to magnetic studies. These studies provide insights into the intramolecular interactions within these complexes, revealing ferromagnetic and antiferromagnetic behaviors. This research contributes to the understanding of magnetic properties in molecular structures and their potential applications in materials science (Mandal et al., 2011).

Mechanism of Action

Mode of Action

The mode of action of N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}pyridine-4-carboxamide is currently unknown due to the lack of specific studies on this compound. It is known that the compound contains a pyridine and a pyrazole ring, which are common structures in many bioactive compounds . These structures may interact with various biological targets, leading to changes in cellular functions.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .

Properties

IUPAC Name |

N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O/c22-16(14-3-7-18-8-4-14)19-9-10-21-12-15(11-20-21)13-1-5-17-6-2-13/h1-8,11-12H,9-10H2,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNTRRNAEMKDYRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CN(N=C2)CCNC(=O)C3=CC=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

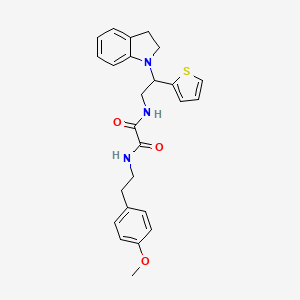

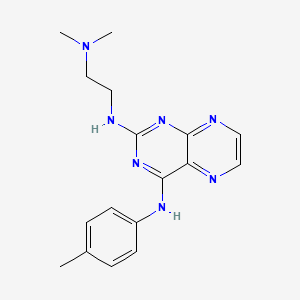

![1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B2361932.png)

![1-((1-(1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2361934.png)